molecular formula C17H37O5PS B12716191 O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate CAS No. 72197-95-6

O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate

Cat. No.: B12716191
CAS No.: 72197-95-6
M. Wt: 384.5 g/mol
InChI Key: BUJLAYPOKCMPCL-UHFFFAOYSA-N
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Description

O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate is a chemical compound with the molecular formula C17H37O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate typically involves the reaction of nonyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphorothioic acid. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.

    Industry: Utilized in the formulation of pesticides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • O,O-Bis(2-methoxyethyl) S-nonylphosphorothioate
  • O,O-Bis(2-ethoxyethyl) S-decylphosphorothioate
  • O,O-Bis(2-ethoxyethyl) S-octylphosphorothioate

Uniqueness

O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate is unique due to its specific alkyl chain length and the presence of ethoxyethyl groups. These structural features confer distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

72197-95-6

Molecular Formula

C17H37O5PS

Molecular Weight

384.5 g/mol

IUPAC Name

bis(2-ethoxyethoxy)-nonan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C17H37O5PS/c1-5-8-9-10-11-12-17(4)22-23(24,20-15-13-18-6-2)21-16-14-19-7-3/h17H,5-16H2,1-4H3

InChI Key

BUJLAYPOKCMPCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)OP(=S)(OCCOCC)OCCOCC

Origin of Product

United States

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